molecular formula C19H19F3N2O B1359653 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898789-37-2

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Cat. No. B1359653
M. Wt: 348.4 g/mol
InChI Key: KSSGCJDORNFHNR-UHFFFAOYSA-N
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Description

The compound 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a chemical structure that is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses the conformational stability and molecular structure of a molecule with a 4-methylpiperazin moiety, which is also present in the compound of interest . The second paper investigates a compound with a phenylpiperazin moiety, which is structurally related to the benzophenone backbone of the compound . These studies can provide a foundational understanding of the molecular structure and potential properties of 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone has been analyzed using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide information on the conformational stability and the most stable forms of the molecules, which could be extrapolated to understand the molecular structure of the compound of interest. The geometrical parameters and vibrational frequencies calculated for these compounds offer a basis for predicting the molecular structure of 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, such as melting point, solubility, and stability, are not provided in the papers. However, the vibrational spectra and molecular orbital energies of related compounds have been studied . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of the compound . The experimental techniques such as FT-IR and Laser-Raman spectroscopy, along with theoretical calculations, provide a comprehensive analysis of the vibrational frequencies and geometric parameters, which are essential for characterizing the physical and chemical properties of a compound.

Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

"Automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring parabens, triclosan, and other environmental phenols in human milk" by Ye et al. (2008) discusses a method for measuring environmental phenols, potentially including compounds like 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, in human milk. This study highlights the importance of monitoring such compounds due to their widespread use and potential health risks (Ye, Bishop, Needham, & Calafat, 2008).

Photochemistry and Synthetic Chemistry

The study "Photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate" by Plíštil et al. (2006) explores the photochemical reactions of related compounds, providing insights into the behavior of similar molecules under light exposure, which might be applicable to 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone in synthetic and photochemical processes (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Metabolism and Toxicology Studies

In "Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity" by Watanabe et al. (2015), the metabolism of benzophenone-3, a compound structurally related to 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, is examined. This research contributes to understanding the metabolic pathways and potential toxicological effects of similar compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Drug Design and CNS Activity

"Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones" by Hirai et al. (1982) explores the CNS activity of benzophenone derivatives, indicating the potential use of similar compounds like 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone in the development of CNS-active drugs (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Safety And Hazards

The safety data sheet for a similar compound, 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline, suggests that exposure can be harmful . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-23-5-7-24(8-6-23)12-13-3-2-4-14(9-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-4,9-11H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGCJDORNFHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643453
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

CAS RN

898789-37-2
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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